molecular formula C13H23NO3 B14409738 Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate CAS No. 80649-58-7

Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate

Cat. No.: B14409738
CAS No.: 80649-58-7
M. Wt: 241.33 g/mol
InChI Key: OMBYDIZCDUJONA-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexane ring, a dimethylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexanone, which undergoes a reaction with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)ethyl-2-oxocyclopentane-1-carboxylate
  • Methyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate
  • Propyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and the cyclohexane ring structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

80649-58-7

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-4-17-12(16)13(9-10-14(2)3)8-6-5-7-11(13)15/h4-10H2,1-3H3

InChI Key

OMBYDIZCDUJONA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CCN(C)C

Origin of Product

United States

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